1-acetylpiperidine-3-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of sulfonamides, including 1-acetylpiperidine-3-sulfonamide, is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts DNA synthesis and bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis is a key biochemical pathway affected by sulfonamides. By blocking this pathway, sulfonamides prevent the production of essential nucleotides needed for DNA replication in bacteria . This leads to the cessation of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-sulfonamide can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpiperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
1-Acetylpiperidine-3-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfur (VI) center and are used in similar applications.
Uniqueness: 1-Acetylpiperidine-3-sulfonamide is unique due to its specific combination of the piperidine ring, acetyl group, and sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
1-acetylpiperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQVFFVEDABANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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